molecular formula C13H11ClN2O4S B056207 Pyrithiobac CAS No. 123342-93-8

Pyrithiobac

Cat. No. B056207
M. Wt: 326.76 g/mol
InChI Key: QEGVVEOAVNHRAA-UHFFFAOYSA-N
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Description

Pyrithiobac-sodium, also known as PE350, is a carboxyphenylthiodimethoxypyrimidine derivative. It was patented by Kumiai Chemical Industry Co., Ltd. and Ihara Chemical Industry Co., Ltd. as a herbicide and is commercialized for use in cotton cultivation .


Synthesis Analysis

Pyrithiobac-sodium is synthesized by taking 2-chloro-4, 6-dimethoxypyrimidine as a raw material to directly react with 2-chloro-6-mercaptobenzoic acid under the action of a solvent, inorganic base, and an alkyl sodium sulfinate catalyst . Another method involves the oxidation of 4,6-dimethoxy- [2- 14 C]-2-methylmercaptopyrimidine .


Molecular Structure Analysis

The molecular formula of Pyrithiobac is C13H11ClN2O4S. Its average mass is 326.755 Da and its monoisotopic mass is 326.012817 Da .


Chemical Reactions Analysis

Pyrithiobac may not be directly analyzed by GC, but must be derivatized. A reagent that works reasonably well is diazomethane, which methylates the carboxylic acid on pyrithiobac .


Physical And Chemical Properties Analysis

Pyrithiobac-sodium has a high aqueous solubility, is semi-volatile, and based on its chemical properties, it is very mobile and has a high potential to leach to groundwater .

Scientific Research Applications

Summary of the Application

Pyrithiobac is used as a selective herbicide for post-emergence control of troublesome broadleaf weeds in cotton . It’s applied preplant incorporated (PPI), preemergence (PRE), or postemergence (POST) .

Methods of Application or Experimental Procedures

Field experiments were conducted at four locations in Greece to evaluate weed and cotton response to various pyrithiobac rates applied PPI, PRE, or POST .

2. Study of Activity, Adsorption, Mobility, and Field Persistence of Pyrithiobac

Summary of the Application

The study focused on the activity, adsorption, mobility, and field persistence of pyrithiobac in three types of soils: clay, loam, and clay loam .

Methods of Application or Experimental Procedures

Petri dish bioassays, based on root response of corn grown in soil and perlite, were used to study the activity, adsorption, and leaching of pyrithiobac in the three types of soils .

Results or Outcomes

The activity of pyrithiobac increased with increasing herbicide concentration, but in a nonlinear manner . Pyrithiobac leached through all three soils, and biologically available herbicide was detected below 30 cm in all soils . The field persistence of pyrithiobac was generally less than one growing season .

3. Influence of Pyrithiobac Application Rate and Timing on Weed Control

Summary of the Application

This study evaluated the influence of pyrithiobac application rate and timing on weed control and cotton yield in Greece .

Methods of Application or Experimental Procedures

Field experiments were conducted at four locations in Greece to evaluate weed and cotton response to various pyrithiobac rates applied preplant incorporated (PPI), preemergence (PRE), or postemergence (POST) .

4. Influence of Cultivation Timing on Pyrithiobac Performance

Summary of the Application

This study focused on the influence of cultivation timing on pyrithiobac performance in cotton .

Methods of Application or Experimental Procedures

Pyrithiobac was applied at PPI, PRE, pinhead square (PHS), and first bloom (FB) application timings .

Results or Outcomes

Pitted morningglory control with norflurazon or fluometuron preemergence (PRE), each at 1.12 kg/ha, was 72% or less 14 d after a postemergence (POST) application of pyrithiobac . Pyrithiobac POST at 70 g/ha following fluometuron or norflurazon PRE cultivated at any timing controlled pitted morningglory at least 76% .

5. Influence of Pyrithiobac Application Rate and Timing on Weed Control

Summary of the Application

This study evaluated the influence of pyrithiobac application rate and timing on weed control and cotton yield in Greece .

Methods of Application or Experimental Procedures

Field experiments were conducted at four locations in Greece to evaluate weed and cotton response to various pyrithiobac rates applied preplant incorporated (PPI), preemergence (PRE), or postemergence (POST) .

6. Influence of Cultivation Timing on Pyrithiobac Performance

Summary of the Application

This study focused on the influence of cultivation timing on pyrithiobac performance in cotton .

Methods of Application or Experimental Procedures

Pyrithiobac was applied at PPI, PRE, pinhead square (PHS), and first bloom (FB) application timings .

Results or Outcomes

Pitted morningglory control with norflurazon or fluometuron preemergence (PRE), each at 1.12 kg/ha, was 72% or less 14 d after a postemergence (POST) application of pyrithiobac . Pyrithiobac POST at 70 g/ha following fluometuron or norflurazon PRE cultivated at any timing controlled pitted morningglory at least 76% .

Safety And Hazards

Pyrithiobac-sodium is classified as very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While Pyrithiobac-sodium is effective against many types of weeds, there is ongoing research to understand its thermal limitations and how these might be overcome to improve its efficacy .

properties

IUPAC Name

2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18/h3-6H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGVVEOAVNHRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037703
Record name Pyrithiobac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrithiobac

CAS RN

123342-93-8
Record name Pyrithiobac [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrithiobac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
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Record name PYRITHIOBAC
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

5.0 g of 2-amino-6-chlorobenzoic acid hydrochloride was converted to a diazonium salt with 2.3 g of sodium nitrite and concentrated hydrochloric acid. Then, this diazonium salt was gradually dropwise added to a solution comprising 4.8 g of 4,6-dimethoxy-2-mercaptopyrimidine, 2.4 g of sodium hydroxide and 40 ml of water at 0° C. After completion of the dropwise addition, the mixture was stirred at room temperature for 2 hours to complete the reaction. Concentrated hydrochloric acid was added to the reaction solution, and then, the mixture was extracted with ethyl acetate. The extract was dried, and then the solvent was distilled off under reduced pressure. The residue thereby obtained was purified by column chromatography to obtain 1.8 g of 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid as ocher powder. Melting point: 148°-151° C.
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diazonium salt
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Synthesis routes and methods IV

Procedure details

A solution of 1.4 grams (0.007 mole) of 6-chloro-2-mercaptobenzoic acid in 50 mL of dimethylformamide was stirred, and 0.6 gram (0.01 mole) of 60% sodium hydride in mineral oil was added in two portions during a 3 minute period. After this time the reaction mixture was stirred for 30 minutes, and 1.6 grams (0.007 mole) of 4,6-dimethoxy-2-methylsulfonylpyrimidine (prepared as in Example 1, Steps A-C) was added. Upon completion of addition, the reaction mixture was stirred for about 60 hours. After this time the reaction mixture was poured into 150 mL of an aqueous solution saturated with sodium chloride. Water, 50 mL, was added, and the mixture was extracted with three 70 mL portions of ethyl acetate. The combined extracts were evaporated under reduced pressure, leaving no residue. The aqueous layer was cooled and acidified to pH 2 with aqueous 3N hydrochloric acid. The mixture was reextracted with three 70 mL portions of ethyl acetate. The combined extracts were washed with four 50 mL portions of an aqueous solution saturated with sodium chloride. The organic layer was concentrated under reduced pressure to a residue. The residue was subjected to two purifications by column chromatography on silica gel. Elution for the first purification was accomplished using 10% methanol in methylene chloride, and with 33% acetone in methylene chloride for the second purification. The yield of 6-chloro-2-(4,6-dimethoxypyrimidin-2-ylthio)benzoic acid was 0.3 gram. The nmr spectrum was consistent with the proposed structure.
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Synthesis routes and methods V

Procedure details

5.0 g of 2-amino-6-chlorobenzoic acid hydrochloride was converted to a diazonium salt with 2.3 g of sodium nitride and concentrated hydrochloric acid. Then, this diazonium salt was gradually dropwise added to a solution comprising 4.8 g of 4,6-dimethoxy-2-mercaptopyrimidine, 2.4 g of sodium hydroxide and 40 ml of water at 0° C. After completion of the dropwise addition, the mixture was stirred at room temperature for 2 hours to complete the reaction. Concentrated hydrochloric acid was added to the reaction solution, and then, the mixture was extracted with ethyl acetate. The extract was dried, and then the solvent was distilled off under reduced pressure. The residue thereby obtained was purified by column chromatography to obtain 1.8 g of the desired compound as ocher powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyrithiobac
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Citations

For This Compound
2,750
Citations
CJ Matocha, LR Hossner - Journal of Agricultural and Food …, 1998 - ACS Publications
… pyrithiobac [sodium 2-chloro-6-(4,6-dimethoxypyrimidin-2-ylthio)benzoate], prompted an evaluation of the sorption of pyrithiobac on … The paucity of information concerning pyrithiobac …
Number of citations: 10 pubs.acs.org
RJ Wu, KX Zhou, H Yang, GQ Song, YH Li… - European Journal of …, 2019 - Elsevier
Since pyrithiobac (PTB) is a successful commercial herbicide with very low toxicity against mammals, it is worth exploring its derivatives for an extensive study. Herein, a total of 35 novel …
Number of citations: 26 www.sciencedirect.com
JW Branson, KL Smith, JL Barrentine - Weed technology, 2005 - cambridge.org
… /ha or pyrithiobac at 70 g/ha; however, control of prickly sida was greater with pyrithiobac than … The addition of trifloxysulfuron at 8 g/ha and pyrithiobac at 70 g/ ha increased control of all …
Number of citations: 36 www.cambridge.org
CJ Matocha, LR Hossner - Journal of agricultural and food …, 1999 - ACS Publications
… There are no published studies investigating the mobility of pyrithiobac in soils. The objective of this study was to evaluate the mobility of pyrithiobac compared against that of Br - tracer …
Number of citations: 12 pubs.acs.org
JL Corbett, SD Askew, WE Thomas, JW Wilcut - Weed Technology, 2004 - cambridge.org
… pyrithiobac at either rate controlled 2- to 5-cm common lambsquarters, common ragweed, and tall morningglory at least 90%; pyrithiobac at the … Bromoxynil and pyrithiobac at either rate …
Number of citations: 202 www.cambridge.org
CE Snipes, RL Allen - Weed technology, 1996 - cambridge.org
… when applied in combination with pyrithiobac for johnsongrass control in cotton. Quizalofop-… or without pyrithiobac at 70 g ae/ha. At 14 DAT johnsongrass control without pyrithiobac was …
Number of citations: 85 www.cambridge.org
VK Nandula, KN Reddy, CH Koger, DH Poston… - Weed Science, 2012 - cambridge.org
… glyphosate resistance, quantify pyrithiobac resistance, and … were also resistant to pyrithiobac, an acetolactate synthase (… , more resistant to pyrithiobac compared with the GS biotype, …
Number of citations: 104 www.cambridge.org
LM Sosnoskie, JM Kichler, RD Wallace… - Weed Science, 2011 - cambridge.org
… pyrithiobac, an acetolactate synthase (ALS)-inhibiting herbicide. Glyphosate at 870 g ae ha−1 or pyrithiobac at … Glyphosate at 6,930 g ha−1 and pyrithiobac at 420 g ha−1 applied alone …
Number of citations: 85 www.cambridge.org
JA Bond, LR Oliver, DO Stephenson - Weed Technology, 2006 - cambridge.org
… Palmer amaranth control with pyrithiobac was variable and ranged from 20 to 94% 21 DAT, … from pyrithiobac should be utilized for Palmer amaranth control in regions where pyrithiobac …
Number of citations: 86 www.cambridge.org
EP Webster, DR Shaw - weed Science, 1997 - cambridge.org
… pyrithiobac as determined by bioavailability following different application times in a silty clay. Pyrithiobac … and 1994 to determine pyrithiobac persistence under controlled conditions on …
Number of citations: 16 www.cambridge.org

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